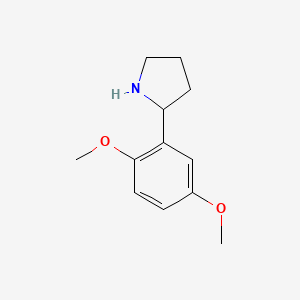

2-(2,5-Dimethoxyphenyl)pyrrolidine

Descripción

The exact mass of the compound 2-(2,5-Dimethoxyphenyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,5-Dimethoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALIAQQGBEXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392965 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91564-44-2 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Synthesis of 2-(2,5-Dimethoxyphenyl)pyrrolidine

Executive Summary

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for designing ligands that target complex biological receptors. This guide provides an in-depth technical overview of robust and scalable synthetic pathways to 2-(2,5-Dimethoxyphenyl)pyrrolidine, a key intermediate with potential applications in neuroscience research due to its structural relation to the 2C-x family of phenethylamines.[3] We will explore two primary, field-proven synthetic strategies: a Grignard-based approach starting from a pyrrolidone derivative and an intramolecular reductive amination pathway. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in methodological selection.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The pyrrolidine ring is a cornerstone of modern drug discovery, present in blockbuster drugs such as Atorvastatin and Procyclidine.[2][4] When substituted at the 2-position with an aromatic group, the resulting scaffold offers a unique combination of lipophilicity and conformational constraint. This feature is critical for achieving high-affinity and selective interactions with biological targets. The 2,5-dimethoxyphenyl substituent, in particular, is a well-known pharmacophore that often confers activity at serotonin receptors.[3] The development of efficient and versatile synthetic routes to molecules like 2-(2,5-Dimethoxyphenyl)pyrrolidine is therefore essential for advancing the exploration of new chemical entities in drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to practical and convergent synthetic strategies. The most viable approaches focus on forming the C-N bond of the pyrrolidine ring or the C-C bond between the phenyl and pyrrolidine rings.

Caption: Workflow for the Grignard addition pathway.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidone)

-

Rationale: The N-Boc protecting group activates the lactam carbonyl for nucleophilic attack and prevents unwanted side reactions at the nitrogen atom.

-

Procedure: To a solution of 2-pyrrolidone (1.0 eq) in a suitable solvent like dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 12-16 hours. After completion, wash the reaction with dilute acid and brine, dry over MgSO₄, and concentrate in vacuo to yield the product.

Step 2: Formation of 2,5-Dimethoxyphenylmagnesium Bromide

-

Rationale: This classic organometallic reaction transforms the electrophilic aryl bromide into a potent carbon nucleophile. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it solubilizes and stabilizes the Grignard reagent.

-

Procedure: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

Step 3 & 4: Grignard Addition and Dehydration/Deprotection

-

Rationale: The Grignard reagent attacks the activated carbonyl of N-Boc-2-pyrrolidone. The resulting hemiaminal is unstable and, upon acidic workup, undergoes dehydration and simultaneous removal of the Boc group to form the cyclic imine (pyrroline).

-

Procedure: Cool the solution of N-Boc-2-pyrrolidone (0.9 eq) in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent via cannula. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by carefully adding it to a cold aqueous solution of 2M HCl. Stir vigorously for 1-2 hours. Basify the aqueous layer with NaOH and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to yield the crude 5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

Step 5: Reduction of the Pyrroline Intermediate

-

Rationale: The C=N double bond of the pyrroline is readily reduced to the corresponding pyrrolidine via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and common heterogeneous catalyst for this transformation. [5]* Procedure: Dissolve the crude pyrroline from the previous step in a solvent such as methanol or glacial acetic acid. [3]Add 10 mol% of 10% Pd/C catalyst. Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (4 bar or ~50 psi) for 12-24 hours. [3]Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting crude product can be purified by column chromatography or crystallization of its hydrochloride salt.

This elegant pathway constructs the pyrrolidine ring in a single, stereocontrolled step from a linear precursor. The strategy relies on the formation of a γ-amino ketone, which spontaneously cyclizes to an iminium ion intermediate that is then reduced in situ. This approach is powerful for creating substituted cyclic amines. Workflow Diagram:

Caption: Workflow for the Intramolecular Reductive Amination pathway.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one

-

Rationale: A Friedel-Crafts acylation installs the required keto-butane chain onto the electron-rich dimethoxybenzene ring. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction.

-

Procedure: To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM, add 4-chlorobutyryl chloride (1.1 eq) dropwise. Stir for 15 minutes, then add a solution of 1,4-dimethoxybenzene (1.0 eq) in DCM slowly. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Carefully pour the reaction mixture onto crushed ice and extract with DCM. Wash the organic layer, dry, and concentrate to yield the chloro-ketone.

Step 2: Synthesis of 4-Amino-1-(2,5-dimethoxyphenyl)butan-1-one

-

Rationale: The terminal chloride is converted to a primary amine. A two-step process via an azide intermediate (using sodium azide, NaN₃) followed by reduction is often cleaner and higher yielding than direct amination with ammonia.

-

Procedure: Dissolve the chloro-ketone (1.0 eq) in a solvent like DMF or acetone and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C for 12 hours. After cooling, pour into water and extract the azido-ketone. Without extensive purification, dissolve the crude azide in methanol and reduce it to the amine using catalytic hydrogenation (H₂, 10% Pd/C).

Step 3: Intramolecular Reductive Amination

-

Rationale: In a mildly acidic buffer (pH 5-6), the primary amine and ketone moieties of the linear precursor are in equilibrium with the cyclic iminium ion. Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that readily reduces the iminium ion but reacts only slowly with the ketone, driving the reaction towards the desired pyrrolidine product. * Procedure: Dissolve the amino-ketone hydrochloride salt in methanol. Adjust the pH to ~6 using a buffer or dilute acid. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise while maintaining the temperature below 30 °C. Stir at room temperature for 24 hours. Quench the reaction by adding acetone, then acidify with concentrated HCl to destroy excess reagent. Basify the mixture and extract with an organic solvent. Purify the final product by chromatography or crystallization.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and the need for specific stereoisomers.

| Feature | Pathway 1: Grignard Addition | Pathway 2: Intramolecular Reductive Amination |

| Overall Yield | Generally Good to High | Moderate to Good |

| Scalability | Excellent; Grignard reactions are common in industry. | Good; though requires careful control of the final cyclization step. |

| Precursor Availability | 1-Bromo-2,5-dimethoxybenzene and 2-pyrrolidone are commercially available. | 4-Chlorobutyryl chloride and 1,4-dimethoxybenzene are common reagents. |

| Key Challenges | Requires strictly anhydrous conditions for the Grignard step. | The Friedel-Crafts reaction can sometimes yield regioisomers; the amination step can be challenging. |

| Stereocontrol | Produces a racemic mixture. Asymmetric reduction of the pyrroline intermediate is possible but requires chiral catalysts. | Produces a racemic mixture. Asymmetric intramolecular reductive amination is possible with chiral catalysts or auxiliaries. |

| Robustness | Very robust and well-documented reaction classes. | A reliable but potentially lower-yielding sequence. |

Conclusion

The synthesis of 2-(2,5-Dimethoxyphenyl)pyrrolidine can be effectively achieved through several well-established chemical strategies. The Grignard addition pathway offers a highly robust, scalable, and convergent route, making it ideal for producing large quantities of the material. The intramolecular reductive amination pathway provides an elegant alternative that constructs the heterocyclic ring in a single key step. Both methods yield the racemic product, and future work could focus on developing asymmetric variations of these routes, for instance, by employing chiral catalysts during the reduction or cyclization steps to access specific enantiomers for pharmacological evaluation. The protocols and analyses presented in this guide provide a solid foundation for researchers and developers to synthesize this valuable chemical intermediate.

References

-

A) Synthesis of polycyclic pyrrolidine derivatives via intramolecular Pictet‐Spengler reaction. ResearchGate. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79. Available at: [Link]

-

Proposed Pictet-Spengler reaction of originally employed compounds... ResearchGate. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Verardo, G., et al. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Semantic Scholar. Available at: [Link]

-

Halberstadt, M., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Available at: [Link]

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium-Supported Catalysts: An Effective Route to the Synthesis of 2-Phenylpyrrole. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Physicochemical properties of 2-(2,5-Dimethoxyphenyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethoxyphenyl)pyrrolidine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2-(2,5-Dimethoxyphenyl)pyrrolidine. As a compound of interest within the broader class of substituted phenethylamines and pyrrolidines, it holds potential significance for researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific isomer, this guide integrates established data with expert-driven predictive analysis and protocols derived from structurally analogous compounds. The methodologies presented are designed to be self-validating, providing a robust framework for the synthesis and characterization of this and similar molecules.

Introduction: A Structurally Significant Scaffold

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in over 20 FDA-approved drugs and countless biologically active compounds.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space that is critical for specific receptor interactions.[3] When combined with a 2,5-dimethoxyphenyl moiety—a key feature of the "2C-X" class of psychoactive phenethylamines known to interact with serotonin receptors—the resulting molecule, 2-(2,5-Dimethoxyphenyl)pyrrolidine, becomes a compelling target for neurological research.[4]

This document serves as a foundational guide for scientists. It addresses the current scarcity of public data by providing predicted properties, a plausible and detailed synthetic protocol, and robust analytical workflows grounded in established methods for analogous compounds.

Part 1: Core Physicochemical & Spectral Properties

Direct experimental data for 2-(2,5-Dimethoxyphenyl)pyrrolidine is not widely published. The following table summarizes its core properties based on its chemical structure and data from its hydrochloride salt listed in public databases.[5] The spectral characteristics are predicted based on fundamental principles and data from closely related analogues.

| Property | Value / Predicted Characteristics | Data Source / Rationale |

| Molecular Formula | C₁₂H₁₇NO₂ (Free Base) | PubChem CID: 66519541 (for HCl salt)[5] |

| Molecular Weight | 207.27 g/mol (Free Base) | Calculated from Molecular Formula |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)pyrrolidine | Standard Nomenclature |

| Appearance | Expected to be an oil or low-melting solid | Common for similar small molecules |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, MeOH, EtOAc) | Based on its predominantly nonpolar structure |

| pKa | Not experimentally determined. Expected to be in the range of 9-11. | Typical for a secondary amine in a pyrrolidine ring |

| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | Based on the presence of a phenyl ring and two methoxy groups |

Predicted Spectral Data

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.7-7.2 ppm), corresponding to the three protons on the dimethoxyphenyl ring.

-

Methoxy Protons: Two sharp singlets at ~3.7-3.8 ppm, each integrating to 3H, for the two -OCH₃ groups.

-

Pyrrolidine Protons: A series of multiplets in the upfield region (~1.8-4.5 ppm). The proton at the C2 position, adjacent to the phenyl ring and nitrogen, would likely appear as a multiplet at the most downfield position of this group.

-

Amine Proton: A broad singlet (N-H) that may be exchangeable with D₂O.

-

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR would confirm the carbon skeleton. Predicted signals include:

-

Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), with the two carbons attached to the methoxy groups being the most downfield.

-

Methoxy Carbons: Two signals around 55-56 ppm.

-

Pyrrolidine Carbons: Four signals in the aliphatic region (~25-65 ppm).

-

-

MS (Mass Spectrometry): Electron Ionization (EI) Mass Spectrometry would likely show a clear molecular ion peak (M⁺) at m/z = 207. Key fragmentation patterns would involve the loss of the methoxy groups and cleavage of the pyrrolidine ring. The base peak is often a fragment containing the stable pyrrolidine ring.[6][7]

Part 2: A Proposed Synthetic Pathway

While a specific published synthesis for 2-(2,5-Dimethoxyphenyl)pyrrolidine is elusive, a highly plausible and robust method is the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran. This approach is well-documented for producing N-aryl pyrrolidines.[8]

Diagram of Proposed Synthesis Workflow```dot

Caption: Standard analytical workflow for compound characterization.

Protocol 1: Purity Determination by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase C18 column separates compounds based on polarity, and a UV detector provides a quantitative response for aromatic compounds like this one. [4][9]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation: Use an HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Time 0-20 min: Gradient from 5% B to 95% B.

-

Time 20-25 min: Hold at 95% B.

-

Time 25-30 min: Return to 5% B and equilibrate.

-

-

Detection: Monitor at wavelengths of 210 nm, 254 nm, and 280 nm. The dimethoxyphenyl chromophore should absorb strongly.

-

Analysis: A pure sample (>95%) should yield a single, sharp peak. The retention time is a characteristic property under these specific conditions. [4]

Protocol 2: Identity Confirmation by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and thermally stable compounds. It provides two layers of confirmation: the retention time from the GC and the mass spectrum from the MS, which serves as a molecular fingerprint. [7][9]

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent like methanol or ethyl acetate.

-

GC Conditions:

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Analysis: The resulting mass spectrum should show the molecular ion (m/z 207) and a fragmentation pattern consistent with the proposed structure. This data can be compared to spectral libraries or used for de novo identification.

Part 4: Biological Context and Safety Precautions

Potential Biological Activity

The 2-(2,5-dimethoxyphenyl)ethylamine scaffold is the core of many potent serotonin 5-HT₂A receptor agonists. [4]Constraining the ethylamine side chain into a ring structure, such as a pyrrolidine, can significantly alter the compound's potency and selectivity. Research on related 2,5-dimethoxyphenylpiperidines has shown that such modifications can lead to highly selective 5-HT₂A agonists. [4]Therefore, 2-(2,5-Dimethoxyphenyl)pyrrolidine is a compound of high interest for studying serotonergic systems, with potential applications in neuroscience and psychopharmacology. The pyrrolidine scaffold itself is associated with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [3][10][11]

Safety and Handling

As a research chemical with unknown toxicological properties, 2-(2,5-Dimethoxyphenyl)pyrrolidine must be handled with care. The following guidelines are based on safety protocols for related pyrrolidine and amine compounds. [12][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [12][14]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. [13]Avoid contact with skin, eyes, and clothing. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [13]Keep away from strong oxidizing agents and strong acids, which are incompatible materials. [13][14]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. [12][13]Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. * First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [12] * Skin Contact: Immediately wash off with soap and plenty of water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13]

-

References

- Fisher Scientific. (2012, September 13). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET, 2,5-Dimethylpyrrolidine.

- Hansen, M., et al. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-dimethoxytetrahydrofuran.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- PubChem. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.

- De Paoli, G., Brandt, S. D., & Pounder, D. J. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Chromatography B, 879(30), 3581-3586.

- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6488.

- De Paoli, G., Brandt, S. D., & Pounder, D. J. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. ResearchGate.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ResearchGate. (2025, October 13). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.

- Yilmaz, I., & Senturk, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- ResearchGate. (2025, August 6). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria.

- Springer, D., et al. (2003). Metabolism and toxicological detection of the new designer drug 4-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. Journal of Chromatography B, 793(2), 331-342.

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride | C12H18ClNO2 | CID 66519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine [webbook.nist.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 2-(2,5-Dimethoxyphenyl)pyrrolidine

A Senior Application Scientist's Synthesis of its Predicted Pharmacology and Research Trajectory

This guide provides a detailed technical overview of 2-(2,5-dimethoxyphenyl)pyrrolidine, a psychoactive compound of interest to researchers in neuropharmacology and drug development. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogs to project its biological activity, mechanism of action, and potential research applications. By examining the extensive structure-activity relationship (SAR) data of the broader class of 2,5-dimethoxyphenyl-substituted psychoactives, we can construct a robust hypothesis for the pharmacological profile of this pyrrolidine derivative.

Introduction: The Chemical Context

The 2-(2,5-dimethoxyphenyl)pyrrolidine scaffold represents a conformationally restricted analog of the well-known 2,5-dimethoxyphenethylamine (2C-X) family of psychedelic compounds. The incorporation of the ethylamine side chain into a pyrrolidine ring reduces the conformational flexibility, which can lead to increased receptor selectivity and potency. This structural modification is a common strategy in medicinal chemistry to probe the optimal geometry for ligand-receptor interactions.

The primary biological target for many psychedelic phenethylamines and their constrained analogs is the serotonin 2A receptor (5-HT₂ₐR).[1] Agonism at this G-protein coupled receptor is strongly correlated with the psychoactive effects of these compounds.[1] This guide will, therefore, focus on the predicted activity of 2-(2,5-dimethoxyphenyl)pyrrolidine at the 5-HT₂ₐR and related serotonin receptors.

Synthesis and Characterization

While a specific synthesis for 2-(2,5-dimethoxyphenyl)pyrrolidine is not extensively documented in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of the closely related 3-(2,5-dimethoxyphenyl)pyrrolidine.[2]

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

-

Starting Material: Commercially available 2,5-dimethoxybenzaldehyde.

-

Condensation: Reaction with a suitable nitrogen-containing precursor to form an imine or enamine.

-

Cyclization: A [3+2] cycloaddition reaction, a common method for pyrrolidine synthesis, could be employed.[3]

-

Reduction and Deprotection: Subsequent reduction of any carbonyls or double bonds and removal of protecting groups would yield the final product.

Characterization

The identity and purity of the synthesized 2-(2,5-dimethoxyphenyl)pyrrolidine would be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Predicted Biological Activity and Mechanism of Action

Based on the pharmacology of its structural analogs, 2-(2,5-dimethoxyphenyl)pyrrolidine is predicted to be a potent agonist at the serotonin 5-HT₂ₐ receptor.

Primary Target: 5-HT₂ₐ Receptor

The 2,5-dimethoxy substitution pattern is a key pharmacophore for 5-HT₂ₐR agonism.[4] The pyrrolidine ring is expected to orient the 2,5-dimethoxyphenyl group in a manner that facilitates high-affinity binding to the receptor.

Mechanism of Action

As a 5-HT₂ₐR agonist, 2-(2,5-dimethoxyphenyl)pyrrolidine is expected to initiate a downstream signaling cascade upon binding. The 5-HT₂ₐR is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,5-dimethoxyphenyl-substituted compounds is highly sensitive to structural modifications. The extensive SAR studies on the piperidine analogs provide valuable insights into the likely properties of the pyrrolidine derivative.

| Structural Modification | Effect on 5-HT₂ₐR Activity | Reference |

| Ring Size (Pyrrolidine vs. Piperidine) | The smaller pyrrolidine ring may alter the orientation of the phenyl group, potentially affecting binding affinity and efficacy. | [1] |

| Substitution on the Phenyl Ring | The 2,5-dimethoxy pattern is crucial for high potency. Removal of either methoxy group significantly reduces activity. | [1] |

| N-Substitution | N-alkylation generally decreases potency in related series. | [1] |

| Stereochemistry | The biological activity is expected to be stereospecific, with one enantiomer being significantly more potent. | [1] |

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-(2,5-dimethoxyphenyl)pyrrolidine, a series of in-vitro assays would be necessary.

Receptor Binding Assay

This assay determines the affinity of the compound for the 5-HT₂ₐ receptor.

Protocol: [³H]-Ketanserin Competition Binding Assay

-

Preparation of Membranes: Obtain cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-ketanserin (a radiolabeled 5-HT₂ₐR antagonist), and varying concentrations of the test compound (2-(2,5-dimethoxyphenyl)pyrrolidine).

-

Equilibration: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-ketanserin (IC₅₀ value). Convert the IC₅₀ to a binding affinity constant (Ki).

Functional Assay

This assay measures the ability of the compound to activate the 5-HT₂ₐ receptor.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 2-(2,5-dimethoxyphenyl)pyrrolidine to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect) values.

Potential Therapeutic Applications and Future Research

Given its predicted 5-HT₂ₐR agonist activity, 2-(2,5-dimethoxyphenyl)pyrrolidine could have therapeutic potential in the treatment of various psychiatric disorders, including depression, anxiety, and substance use disorder.[1] The renewed interest in serotonergic psychedelics for these indications makes this compound and its analogs attractive candidates for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the compound.

-

In-Vitro Pharmacology: Determining its binding affinity and functional activity at a broad range of CNS receptors to assess its selectivity.

-

In-Vivo Studies: Evaluating its behavioral effects in animal models to understand its psychoactive properties and therapeutic potential.

-

Stereoselective Synthesis and Evaluation: Separating and testing the individual enantiomers to identify the more potent stereoisomer.

Conclusion

While direct experimental data on 2-(2,5-dimethoxyphenyl)pyrrolidine is not yet widely available, a strong scientific rationale predicts its activity as a potent 5-HT₂ₐ receptor agonist. By leveraging the extensive knowledge base of its structural analogs, researchers can design and execute a targeted research plan to fully elucidate the pharmacological profile of this promising compound. This in-depth guide provides the foundational knowledge and experimental framework to embark on such an investigation.

References

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

MacLean, J., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

Felpin, F. X., et al. (2007). Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. Request PDF. [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA. [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Request PDF. [Link]

-

Halberstadt, A. L., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanism of Action of 2-(2,5-Dimethoxyphenyl)pyrrolidine

Abstract: The compound 2-(2,5-Dimethoxyphenyl)pyrrolidine represents a novel chemical entity at the intersection of two well-established pharmacophores: the serotonin 2A receptor (5-HT₂AR)-activating 2,5-dimethoxyphenyl group and the conformationally restricted 2-phenylpyrrolidine scaffold. While direct pharmacological data on this specific molecule is not extensively published, its structural architecture allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide posits that 2-(2,5-Dimethoxyphenyl)pyrrolidine primarily functions as a 5-HT₂A receptor agonist. We will deconstruct its structural components, outline the hypothesized canonical signaling pathway, and provide a comprehensive, multi-phase experimental roadmap for the validation of this mechanism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel psychoactive compounds.

Introduction: A Hypothesis Rooted in Structure

The study of psychoactive compounds often begins with structure-activity relationships (SAR). The molecule 2-(2,5-Dimethoxyphenyl)pyrrolidine is a structural amalgam of two key motifs:

-

The 2,5-Dimethoxyphenyl Moiety: This substitution pattern on a phenyl ring is a hallmark of numerous potent 5-HT₂A receptor agonists, including classical psychedelics like 2C-B and DOB.[1][2] The 2,5-dimethoxy motif is widely recognized as a critical element for conferring high-affinity binding and potent agonist activity at the 5-HT₂A receptor.[1][3] Its presence is the strongest indicator of the compound's likely primary molecular target.

-

The 2-Phenylpyrrolidine Scaffold: Replacing the flexible ethylamine "tail" of classic phenethylamine psychedelics with a more rigid pyrrolidine ring introduces significant conformational constraint. The pyrrolidine scaffold is a versatile component in many centrally active agents, from stimulants to potential antipsychotics.[4][5][6] This structural modification is hypothesized to modulate receptor affinity and functional selectivity by locking the phenyl ring into a specific spatial orientation relative to the basic nitrogen, which is crucial for receptor interaction.

Based on this structural analysis, the primary hypothesis is that 2-(2,5-Dimethoxyphenyl)pyrrolidine acts as a 5-HT₂A receptor agonist, initiating downstream signaling through the canonical Gαq/11 pathway. This guide will detail the experimental steps required to systematically test this hypothesis.

Hypothesized Primary Signaling Pathway: 5-HT₂A Receptor Activation

The serotonin 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G-proteins (Gαq/11).[7] Agonist binding is believed to induce a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to a well-characterized downstream cascade.

The hypothesized sequence of events following receptor activation by 2-(2,5-Dimethoxyphenyl)pyrrolidine is as follows:

-

Receptor Binding: The compound binds to the orthosteric site of the 5-HT₂A receptor.

-

Gq Protein Activation: The activated receptor engages and activates the Gαq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[8]

-

Protein Kinase C (PKC) Activation: The concurrent rise in intracellular Ca²⁺ and the presence of DAG activates PKC, which then phosphorylates numerous cellular substrates, leading to the ultimate physiological and behavioral effects.

This proposed pathway forms the basis for the functional assays described later in this guide.

Caption: Hypothesized 5-HT₂A receptor Gq signaling cascade.

A Roadmap for Mechanistic Validation: Experimental Protocols

To rigorously test the proposed mechanism of action, a multi-phase experimental approach is necessary. This workflow is designed to first establish target engagement and then characterize the functional consequences of that interaction, both in vitro and in vivo.

Caption: A multi-phase workflow for mechanistic validation.

Phase 1 Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with the hypothesized target. A radioligand competition binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[9][10] This experiment measures the ability of the unlabeled test compound to displace a known radioactive ligand (a "radioligand") from the receptor.

Methodology:

-

Preparation of Receptor Source:

-

Culture HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Harvest cells and prepare cell membranes via homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[11]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (96-well format):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of a known 5-HT₂A radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) at a concentration near its Kd, and 150 µL of the membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radioactive 5-HT₂A antagonist (e.g., 10 µM spiperone) to saturate the receptors, followed by 50 µL of the radioligand and 150 µL of membrane preparation. This measures the amount of radioligand that binds to components other than the receptor.

-

Test Compound Wells: Add 50 µL of 2-(2,5-Dimethoxyphenyl)pyrrolidine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), followed by 50 µL of the radioligand and 150 µL of membrane preparation.

-

-

Incubation and Termination:

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes but allows unbound radioligand to pass through.[9]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a microplate scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation System: The inclusion of total binding and NSB wells are critical controls. A successful assay will show a significant window between total and non-specific binding. A known 5-HT₂A agonist (e.g., DOI) should also be run as a positive control to validate the assay setup.

Phase 2 Protocol: Gq-Mediated Calcium Flux Functional Assay

Causality: Demonstrating binding is not sufficient to prove agonism. A functional assay is required to show that binding leads to receptor activation and downstream signaling. Since the 5-HT₂A receptor is Gq-coupled, its activation leads to a transient increase in intracellular calcium.[8] This can be measured using calcium-sensitive fluorescent dyes.[12][13]

Methodology:

-

Cell Preparation:

-

Seed HEK293 cells expressing the human 5-HT₂A receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in an appropriate assay buffer, often containing probenecid to prevent dye leakage from the cells.[12]

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[8]

-

-

Compound Addition and Signal Detection:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading for several seconds.

-

The instrument automatically adds the test compound (2-(2,5-Dimethoxyphenyl)pyrrolidine) at various concentrations to the wells.

-

Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium peak.

-

-

Controls for Self-Validation:

-

Vehicle Control: Wells treated only with the assay buffer to establish baseline fluorescence.

-

Positive Control: Wells treated with a known 5-HT₂A agonist (e.g., serotonin or DOI) to determine the maximum system response (Emax).

-

Antagonist Control (Optional): To confirm the response is 5-HT₂A-mediated, pre-incubate some wells with a selective 5-HT₂A antagonist (e.g., ketanserin) before adding the test compound. This should abolish the calcium signal.

-

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence for each well.

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy relative to the positive control).

-

Data Synthesis and Interpretation

The data from the in vitro assays should be compiled to build a comprehensive pharmacological profile of the compound.

| Parameter | Description | Hypothesized Outcome for 2-(2,5-Dimethoxyphenyl)pyrrolidine |

| Ki (nM) | Affinity: The concentration of the compound required to occupy 50% of the 5-HT₂A receptors at equilibrium. A lower Ki indicates higher affinity. | < 100 nM |

| EC₅₀ (nM) | Potency: The concentration of the compound required to produce 50% of its maximal effect in the functional assay. A lower EC₅₀ indicates higher potency. | < 500 nM |

| Emax (%) | Efficacy: The maximal response produced by the compound, expressed as a percentage of the response to a full agonist like serotonin. | > 80% (Indicating full or near-full agonism) |

A potent Ki value coupled with a low EC₅₀ and high Emax would provide strong evidence that 2-(2,5-Dimethoxyphenyl)pyrrolidine is a potent and efficacious 5-HT₂A receptor agonist in vitro.

Phase 3: In Vivo Validation via Head-Twitch Response (HTR)

Causality: The final step is to determine if the in vitro activity translates to a relevant physiological or behavioral effect in vivo. The head-twitch response (HTR) in mice or rats is a well-established behavioral proxy for 5-HT₂A receptor activation and is a hallmark of classical psychedelics.[1][14]

Workflow:

-

Animal Acclimation: Acclimate mice to the testing environment.

-

Compound Administration: Administer 2-(2,5-Dimethoxyphenyl)pyrrolidine via an appropriate route (e.g., intraperitoneal injection) across a range of doses. Include a vehicle control group.

-

Behavioral Observation: Place individual mice in observation chambers and record the frequency of head twitches over a set period (e.g., 30-60 minutes).

-

Confirmation of Mechanism: To confirm the HTR is 5-HT₂A-mediated, a separate cohort of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) before administration of the test compound. The antagonist should significantly attenuate or block the HTR.

-

Data Analysis: Plot the mean number of head twitches against the dose of the compound to determine the dose-response relationship and calculate an ED₅₀ (the dose that produces 50% of the maximal HTR effect).

A dose-dependent increase in HTR that is blocked by a 5-HT₂A antagonist would provide powerful in vivo evidence supporting the hypothesized mechanism of action.

Conclusion

The structural features of 2-(2,5-Dimethoxyphenyl)pyrrolidine strongly suggest a mechanism of action centered on serotonin 5-HT₂A receptor agonism. Its 2,5-dimethoxyphenyl core provides the foundational pharmacophore for 5-HT₂A interaction, while the pyrrolidine ring offers a conformational rigidity that may fine-tune its pharmacological profile. The comprehensive experimental roadmap presented in this guide—progressing from in vitro binding and functional assays to in vivo behavioral validation—provides a rigorous and self-validating framework for elucidating its precise mechanism. The successful execution of these protocols will not only characterize this novel compound but also contribute valuable structure-activity relationship data to the broader field of serotonergic drug discovery.

References

-

Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. Retrieved from [Link]

-

Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

-

Kozell, M. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Halberstadt, A. L., et al. (2020). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology. Available at: [Link]

-

van Wijngaarden, I., et al. (1987). 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. Journal of Medicinal Chemistry. Available at: [Link]

-

Kozell, M. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, D., et al. (2018). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm. Available at: [Link]

-

Galdino, H. L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Akıncıoğlu, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Akıncıoğlu, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Stael, C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

-

Davis, F. A., et al. (2007). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. Available at: [Link]

-

van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]

-

Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Southern, C., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Available at: [Link]

-

Sasi, M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

-

Watts, S. W., et al. (2021). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Pharmacology & Therapeutics. Available at: [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

-

Paternoster, G., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery Today: Technologies. Available at: [Link]

-

Tarasova, N., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology. Available at: [Link]

-

Sun, S., & Bleckman, T. M. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies. Available at: [Link]

-

Jensen, A. A., et al. (2018). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Wang, L. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

Gryglewski, R. J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Creative Diagnostics. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

-

Glennon, R. A., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

-

Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 14. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

The Compass Within: A Technical Guide to the Structure-Activity Relationship of 2-(2,5-Dimethoxyphenyl)pyrrolidine Derivatives as Serotonin 5-HT2A Receptor Modulators

Foreword: Charting a Course in Psychedelic-Inspired Drug Discovery

The renaissance of psychedelic research has unveiled a treasure trove of chemical scaffolds with profound therapeutic potential for a spectrum of neuropsychiatric disorders. Among these, the phenethylamine hallucinogens have long been a focal point of medicinal chemistry. This guide delves into a specific, conformationally restricted subclass: the 2-(2,5-Dimethoxyphenyl)pyrrolidine framework. By cyclizing the ethylamine side chain of classic 2,5-dimethoxyphenethylamines (2C-X series) into a pyrrolidine ring, we introduce a chiral center and reduce conformational flexibility, offering a unique opportunity to probe the intricate molecular interactions governing activity at the serotonin 2A (5-HT2A) receptor. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the structure-activity relationships (SAR) within this promising class of compounds. We will navigate the synthetic landscape, dissect the impact of structural modifications on receptor affinity and functional activity, and elucidate the experimental methodologies essential for these investigations.

The Strategic Imperative: Why Constrain a Psychedelic Scaffold?

The archetypal psychedelic phenethylamines, such as 2C-B, are characterized by their flexible ethylamine side chain. This flexibility, while allowing the molecule to adopt a bioactive conformation, also presents a challenge in rationally designing analogs with improved properties, such as enhanced selectivity or a dampened hallucinogenic profile while retaining therapeutic efficacy. The core rationale for incorporating the amine into a pyrrolidine ring is to reduce this conformational entropy.

This strategic cyclization achieves several key objectives:

-

Introduction of Chirality: The C2 position of the pyrrolidine ring becomes a chiral center, allowing for the synthesis and evaluation of individual enantiomers. It is well-established that biological targets, being chiral themselves, often exhibit stereoselective interactions.

-

Defined Spatial Vector: The pyrrolidine ring restricts the orientation of the nitrogen atom relative to the phenyl ring, presenting a more defined pharmacophore to the receptor.

-

Exploration of Novel Chemical Space: This modification creates a distinct chemical entity, potentially leading to novel intellectual property and unique pharmacological profiles compared to their acyclic counterparts.

The following diagram illustrates the conceptual leap from a flexible phenethylamine to the more rigid pyrrolidine-constrained scaffold.

Caption: From Flexibility to Rigidity: The strategic advantage of pyrrolidine incorporation.

Deconstructing the Pharmacophore: A Guided Tour of Structure-Activity Relationships

While direct and extensive SAR studies on 2-(2,5-Dimethoxyphenyl)pyrrolidine itself are not abundant in the public domain, we can construct a robust and predictive SAR model by drawing from closely related analogs, most notably the well-characterized 2,5-dimethoxyphenylpiperidines.[1][2] The six-membered piperidine ring serves as an excellent proxy for understanding the influence of substituents on the shared 2,5-dimethoxyphenyl core.

The Engine Room: The 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of many potent 5-HT2A agonists.[3][4] These methoxy groups are not mere decorations; they are critical for receptor activation.

-

The 2-Methoxy Group: This group is believed to play a crucial role in orienting the ligand within the receptor binding pocket. Removal of the 2-methoxy group in related phenethylamine and piperidine series leads to a dramatic drop in agonist potency, often by over 500-fold.[1] This suggests a critical interaction, possibly through a hydrogen bond acceptor or by enforcing a specific torsional angle of the phenyl ring relative to the pyrrolidine.

-

The 5-Methoxy Group: While also important for high potency, the 5-methoxy group appears to be slightly more tolerant to modification than the 2-methoxy. Its removal results in a significant, but less catastrophic, decrease in agonist activity (approximately a 20-fold drop in potency in piperidine analogs).[1]

-

Bioisosteric Replacements: Replacing the methoxy groups with ethoxy groups (2-EtO or 5-EtO) generally leads to a decrease in potency at the 5-HT2A receptor.[1] This suggests that the steric bulk and electronic properties of the methoxy groups are finely tuned for optimal interaction.

The Rudder: Substitution at the 4-Position of the Phenyl Ring

The 4-position of the phenyl ring is a key vector for modulating the pharmacological profile. In the parent phenethylamine series, introduction of a lipophilic substituent at this position generally enhances 5-HT2A receptor affinity and potency.[5]

-

Halogenation: Introduction of bromine or iodine at the 4-position is a well-established strategy for increasing 5-HT2A agonist potency. We can predict that a 4-bromo or 4-iodo-2-(2,5-dimethoxyphenyl)pyrrolidine would be a potent agonist.

-

Alkyl Groups: Small alkyl groups, such as methyl or ethyl, are also expected to enhance potency.

-

Impact on Selectivity: The nature of the 4-substituent can also influence selectivity for 5-HT2A over other serotonin receptor subtypes, such as 5-HT2C. This is a critical consideration for therapeutic development, as off-target activities can lead to undesirable side effects.

The Chassis: The Pyrrolidine Ring and Stereochemistry

The pyrrolidine ring itself is a critical determinant of activity. Its size, conformational preference, and the stereochemistry at the C2 position will profoundly influence how the molecule is presented to the receptor.

-

Ring Size: Pyrrolidine vs. Piperidine: While we are extrapolating from piperidine data, the smaller, five-membered pyrrolidine ring will have different conformational properties. It is less flexible than a cyclohexane ring and adopts an "envelope" or "twist" conformation. This will alter the distance and vector between the phenyl ring and the basic nitrogen, which must be accommodated by the receptor. Without direct comparative data, it is hypothesized that the optimal substitutions on the phenyl ring will be largely conserved, but the overall potency may differ due to the change in the heterocyclic scaffold.

-

The Critical Role of Stereochemistry: The (R)- and (S)-enantiomers of 2-(2,5-dimethoxyphenyl)pyrrolidine are expected to have different biological activities. In the analogous piperidine series, the agonist activity primarily resides in one enantiomer.[1] It is therefore imperative to synthesize and test each enantiomer separately. The (R)-enantiomer of many related phenylalkylamines is often the more potent eutomer at the 5-HT2A receptor.[6]

-

N-Substitution: N-alkylation (e.g., N-methyl, N-ethyl) of the pyrrolidine nitrogen is generally detrimental to 5-HT2A agonist activity in related series.[1] This suggests that a primary or secondary amine is preferred for optimal interaction with a key acidic residue, likely an aspartate, in the receptor binding pocket.

The following table summarizes the predicted SAR for 2-(2,5-Dimethoxyphenyl)pyrrolidine derivatives, based on data from closely related analogs.

| Modification | Position | Predicted Effect on 5-HT2A Agonist Potency | Rationale/Comments |

| Removal of Methoxy | 2-position | Significant Decrease (>500x) | Critical for binding orientation.[1] |

| Removal of Methoxy | 5-position | Moderate Decrease (~20x) | Contributes to potency but is more tolerant to change.[1] |

| Halogenation (Br, I) | 4-position | Increase | Enhances lipophilicity and receptor interaction.[5] |

| Alkylation (Me, Et) | 4-position | Increase | Similar to halogenation, enhances potency. |

| N-Alkylation (Me, Et) | Pyrrolidine-N | Significant Decrease | A primary or secondary amine is likely crucial for interaction with an acidic residue in the receptor.[1] |

| Stereochemistry | C2-position | (R)-enantiomer likely more potent | Biological targets are chiral and exhibit stereoselective binding.[6] |

The Blueprint: Synthesis and Experimental Protocols

A robust SAR study is underpinned by efficient chemical synthesis and reliable biological assays. This section provides a representative synthetic scheme and outlines the key experimental workflows.

Representative Synthetic Protocol: Asymmetric Synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

The enantioselective synthesis of the target scaffold is crucial for a meaningful SAR study. The following is a representative, multi-step synthesis adapted from known procedures for related compounds.[7]

Caption: Standard workflow for the in vitro pharmacological characterization of new compounds.

Experimental Protocols:

A. Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

-

Objective: To determine the binding affinity of the test compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand, e.g., [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control, e.g., spiperone.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of spiperone.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assay for 5-HT2A Agonist Activity (EC50 and Emax)

-

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a 5-HT2A receptor agonist. A common method is to measure intracellular calcium mobilization, as the 5-HT2A receptor is Gq-coupled.

-

Materials:

-

A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Reference agonist (e.g., serotonin).

-

Test compounds at various concentrations.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound or the reference agonist (serotonin) to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) by non-linear regression analysis.

-

The Emax of the test compound is often expressed as a percentage of the maximal response produced by the reference agonist, serotonin.

-

Concluding Remarks and Future Directions

The 2-(2,5-dimethoxyphenyl)pyrrolidine scaffold represents a compelling starting point for the design of novel 5-HT2A receptor modulators. By leveraging the extensive SAR data from related phenethylamine and phenylpiperidine series, we can rationally design and synthesize new analogs with predictable pharmacological profiles. The key takeaways for any drug discovery program focused on this scaffold are:

-

The 2,5-dimethoxy substitution pattern is paramount for high agonist potency.

-

The 4-position of the phenyl ring is the primary handle for SAR exploration and optimization of potency and selectivity.

-

Stereochemistry is critical; enantiomers must be resolved and tested individually.

-

A free N-H on the pyrrolidine ring is likely essential for agonist activity.

Future research should focus on obtaining direct experimental data for the pyrrolidine series to validate the hypotheses presented in this guide. A comparative analysis of the pyrrolidine and piperidine analogs within the same study would be particularly insightful for understanding the influence of the heterocyclic ring size on receptor interaction. Furthermore, exploring a wider range of bioisosteric replacements for the methoxy groups and investigating substitutions on the pyrrolidine ring itself could lead to the discovery of compounds with novel and potentially improved therapeutic profiles. This structured approach, grounded in established medicinal chemistry principles, will pave the way for the development of the next generation of psychedelic-inspired therapeutics.

References

-

Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1461-1469. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 1423. [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

-

Acuna-Castillo, C., et al. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 12, 731494. [Link]

-

Glancy, S., et al. (2021). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 182, 108369. [Link]

-

Blaazer, A. H., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1343. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 17, 2026, from [Link]

-

Kumbar, M., & Sankar, D. V. (1975). Preferred conformations of serotonin in relation to receptor sites. Research Communications in Chemical Pathology and Pharmacology, 10(3), 433-442. [Link]

-

McKenna, D. J., et al. (1989). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Pharmacology Biochemistry and Behavior, 32(4), 1069-1071. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]

-

Xu, Y., et al. (2021). Structural insights into lipid and ligand regulation of serotonin receptors. Nature, 592(7854), 469-473. [Link]

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020).

-